molecular formula C4H9NO B8471781 2-Amino-2-methylpropanal

2-Amino-2-methylpropanal

Cat. No.: B8471781
M. Wt: 87.12 g/mol
InChI Key: OKLUTIDHARRSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methylpropanal is an organic compound with the molecular formula C4H9NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is also a common ingredient in many consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanal typically involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

    Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.

    First Hydrolysis Reaction: Water is added to N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.

    Second Hydrolysis Reaction: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Amino-2-methylpropanal has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

2-amino-2-methylpropanal

InChI

InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3

InChI Key

OKLUTIDHARRSIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)N

Origin of Product

United States

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